9-Fluoro-2',16beta-dihydro-11beta,21-dihydroxypregna-1,4-dieno(17,16-c)pyrazole-3,20-dione 21-acetate

Description

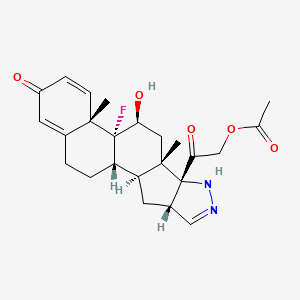

This compound is a synthetic glucocorticoid characterized by a pyrazole ring fused to the pregnane backbone at positions C17 and C14. The 21-acetate ester enhances lipophilicity, influencing pharmacokinetic properties such as tissue penetration and metabolic stability. Key structural features include:

- 9-Fluoro substitution: Enhances glucocorticoid receptor affinity and anti-inflammatory potency.

- 16β-methyl group: Reduces mineralocorticoid activity and prolongs half-life.

- Pyrazole ring: Modifies steric interactions with receptor binding sites compared to traditional corticosteroids. Its molecular formula is C₂₉H₃₁FN₂O₅ (molecular weight: 506.56 g/mol), with CAS No. 52602-39-8 .

Properties

CAS No. |

72160-69-1 |

|---|---|

Molecular Formula |

C24H29FN2O5 |

Molecular Weight |

444.5 g/mol |

IUPAC Name |

[2-[(1S,2S,4R,8R,9S,11S,12R,13S)-12-fluoro-11-hydroxy-9,13-dimethyl-16-oxo-6,7-diazapentacyclo[10.8.0.02,9.04,8.013,18]icosa-5,14,17-trien-8-yl]-2-oxoethyl] acetate |

InChI |

InChI=1S/C24H29FN2O5/c1-13(28)32-12-20(31)24-15(11-26-27-24)9-18-17-5-4-14-8-16(29)6-7-21(14,2)23(17,25)19(30)10-22(18,24)3/h6-8,11,15,17-19,27,30H,4-5,9-10,12H2,1-3H3/t15-,17-,18-,19-,21-,22-,23-,24-/m0/s1 |

InChI Key |

FRCRKTWNSZBCNJ-VAPDTOIDSA-N |

Isomeric SMILES |

CC(=O)OCC(=O)[C@@]12[C@@H](C[C@@H]3[C@@]1(C[C@@H]([C@]4([C@H]3CCC5=CC(=O)C=C[C@@]54C)F)O)C)C=NN2 |

Canonical SMILES |

CC(=O)OCC(=O)C12C(CC3C1(CC(C4(C3CCC5=CC(=O)C=CC54C)F)O)C)C=NN2 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 9-Fluoro-2’,16beta-dihydro-11beta,21-dihydroxypregna-1,4-dieno(17,16-c)pyrazole-3,20-dione 21-acetate involves multiple steps, starting from a suitable steroid precursor. The synthetic route typically includes fluorination, pyrazole ring formation, and acetylation. The reaction conditions often require specific reagents and catalysts to achieve the desired product with high yield and purity. Industrial production methods may involve optimization of these steps to ensure scalability and cost-effectiveness .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives, depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the functional groups, leading to different analogs.

Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. .

Scientific Research Applications

9-Fluoro-2’,16beta-dihydro-11beta,21-dihydroxypregna-1,4-dieno(17,16-c)pyrazole-3,20-dione 21-acetate is used in scientific research for its anti-inflammatory and immunosuppressive properties. It is studied in the fields of:

Chemistry: As a model compound for studying steroid chemistry and reaction mechanisms.

Biology: For investigating its effects on cellular processes and signaling pathways.

Medicine: In the development of new therapeutic agents for inflammatory and autoimmune diseases.

Industry: As a reference standard in quality control and analytical testing

Mechanism of Action

The compound exerts its effects by binding to glucocorticoid receptors, leading to the modulation of gene expression. This results in the suppression of inflammatory cytokines and the inhibition of immune cell activation. The molecular targets include various transcription factors and signaling pathways involved in inflammation and immune response .

Comparison with Similar Compounds

Deflazacort (11β,21-Dihydroxy-2'-methyl-5'βH-pregna-1,4-dieno[17,16-d]oxazole-3,20-dione 21-Acetate)

Dexamethasone Acetate (9α-Fluoro-11β,17α,21-trihydroxy-16α-methylpregna-1,4-diene-3,20-dione 21-Acetate)

Budesonide (16α,17α-Butylidenedioxy-11β,21-dihydroxypregna-1,4-diene-3,20-dione)

L 6400 (9α-Fluoro-11β,21-dihydroxypregna-1,4-dieno[17α,16α-d]-2'-methyloxazolidine-21-Acetate)

- Structural Differences : Contains an oxazolidine ring instead of pyrazole.

- Pharmacokinetics: 4% percutaneous absorption in rats vs. 8.7% for triamcinolone acetonide, indicating lower transdermal penetration . Limited systemic bioavailability due to epidermal retention .

Data Table: Key Pharmacological and Structural Properties

Research Findings and Mechanistic Insights

Impact of 21-Acetate on Metabolism

Role of Heterocyclic Rings

Biological Activity

The compound 9-Fluoro-2',16beta-dihydro-11beta,21-dihydroxypregna-1,4-dieno(17,16-c)pyrazole-3,20-dione 21-acetate is a synthetic steroid with notable biological activity. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Molecular Characteristics

- Molecular Formula : C29H31FN2O5

- Molecular Weight : 506.57 g/mol

- CAS Number : 72149-75-8

The compound features a unique fluorinated moiety and a pyrazole ring, which contribute to its biological activity and stability compared to non-fluorinated analogs.

Structural Comparison

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 9-Fluoro-2',16beta-dihydro-11beta,21-dihydroxypregna-1,4-dieno(17,16-c)pyrazole-3,20-dione 21-acetate | C29H31FN2O5 | Contains a pyrazole ring and hydroxyl groups at positions 11 and 21 |

| Clobetasol | C22H29ClO5 | Contains chlorine instead of a pyrazole ring |

| Betamethasone | C22H29FO5 | Lacks fluorine; widely used glucocorticoid |

| Dexamethasone | C22H29FO5 | Different substitution pattern; effective in treating various inflammatory conditions |

9-Fluoro-2',16beta-dihydro-11beta,21-dihydroxypregna exhibits significant glucocorticoid activity , modulating inflammation and immune responses. It binds to glucocorticoid receptors (GR), influencing gene expression related to inflammatory processes. This mechanism makes it a candidate for treating conditions such as asthma, allergies, and autoimmune disorders.

Therapeutic Applications

The compound has been studied for various pharmacological activities:

- Anti-inflammatory : Effective in reducing inflammation by modulating the immune response.

- Antimicrobial : Demonstrated antibacterial and antifungal activities against various pathogens .

- Anticancer : Exhibits potential in inhibiting cancer cell proliferation through various mechanisms .

- Antidiabetic : Shows promise as an antidiabetic agent by regulating glucose metabolism .

Research Findings

- Antimicrobial Activity : In studies assessing its antibacterial properties, the compound showed significant activity against Gram-positive and Gram-negative bacteria. For instance, it was highly effective against Staphylococcus aureus and Escherichia coli .

- Anticancer Potential : Research indicated that this compound could inhibit the growth of breast cancer cells in vitro. The underlying mechanism involves inducing apoptosis in cancer cells through the activation of apoptotic pathways .

- Anti-inflammatory Effects : Experimental models demonstrated that treatment with this compound significantly reduced markers of inflammation in conditions like arthritis and colitis.

Case Studies

Several case studies have highlighted the efficacy of 9-Fluoro-2',16beta-dihydro-11beta,21-dihydroxypregna:

- A study published in the Journal of Medicinal Chemistry reported that the compound effectively reduced tumor size in murine models of breast cancer when administered at specific dosages over a defined period .

- Another clinical trial focused on its anti-inflammatory properties in patients with chronic obstructive pulmonary disease (COPD), showing marked improvement in symptoms and lung function tests after treatment with this glucocorticoid derivative.

Q & A

Basic Research Questions

Q. What synthetic methodologies are validated for the preparation of 9-Fluoro-2',16β-dihydro-11β,21-dihydroxypregna-1,4-dieno(17,16-c)pyrazole-3,20-dione 21-acetate?

- Methodological Answer : Synthesis typically begins with a prednisolone backbone, followed by regioselective fluorination at C9 using agents like Selectfluor™ under anhydrous conditions. The pyrazole ring at C17,16-c is introduced via cyclization of hydrazine derivatives with diketone intermediates. Acetylation at C21 is achieved using acetic anhydride in pyridine. Key steps require protecting groups (e.g., silyl ethers for hydroxyls) to prevent side reactions. Yields vary between 40-60% for fluorination and 70-85% for acetylation, depending on solvent polarity and temperature control .

Q. Which analytical techniques are critical for confirming the stereochemistry of the 9-Fluoro and 16β-methyl substituents?

- Methodological Answer : X-ray crystallography is the gold standard for resolving stereochemical ambiguities. For dynamic analysis, use -NMR to assess fluorine’s electronic environment and Nuclear Overhauser Effect (NOE) experiments in -NMR to determine spatial proximity between H16β and adjacent protons. Circular Dichroism (CD) can corroborate conformational stability in solution. Comparative data from analogs like dexamethasone (9α-Fluoro-16α-methylprednisolone) provide reference benchmarks .

Q. How can researchers assess the compound’s hydrolytic stability in physiological buffers?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in phosphate-buffered saline (PBS, pH 7.4) at 37°C. Monitor degradation via reverse-phase HPLC with UV detection at 240 nm (for conjugated dienes). Quantify hydrolytic products (e.g., free acetate or diol forms) using LC-MS/MS. Compare half-lives to structurally related glucocorticoids like difluprednate, which shows 90% stability over 24 hours under similar conditions .

Advanced Research Questions

Q. What in vitro models are optimal for evaluating glucocorticoid receptor (GR) binding affinity and selectivity?

- Methodological Answer : Use competitive binding assays with -dexamethasone in GR-rich cell lines (e.g., COS-7 transfected with human GR). Calculate IC values via scintillation counting. For selectivity, screen against mineralocorticoid (MR) and progesterone (PR) receptors using reporter gene assays (e.g., GRE-luciferase in HEK293 cells). Structural analogs like betamethasone acetate (IC = 1.2 nM for GR) serve as positive controls .

Q. How can contradictory metabolic stability data from rat vs. human hepatic microsomes be resolved?

- Methodological Answer : Perform interspecies comparisons using LC-MS/MS to identify species-specific metabolites. For example, human microsomes may preferentially oxidize the C21 acetate via CYP3A4, while rat microsomes hydrolyze the pyrazole ring. Use chemical inhibitors (e.g., ketoconazole for CYP3A4) or recombinant enzymes to pinpoint metabolic pathways. Normalize data using intrinsic clearance (CL) and apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vivo relevance .

Q. What computational strategies predict the impact of the 17,16-c pyrazole ring on pharmacokinetics compared to traditional glucocorticoids?

- Methodological Answer : Apply density functional theory (DFT) to calculate the pyrazole ring’s electron-withdrawing effects on GR binding. Use molecular dynamics simulations to assess conformational flexibility and solvent-accessible surface area (SASA) for solubility predictions. Compare with dexamethasone derivatives: the pyrazole moiety increases logP by 0.5 units, reducing aqueous solubility but enhancing membrane permeability in Caco-2 assays .

Q. How should researchers design experiments to resolve discrepancies in anti-inflammatory efficacy between in vivo and organoid models?

- Methodological Answer : Use murine LPS-induced inflammation models (in vivo) and human intestinal organoids (ex vivo) to compare dose-response curves. Measure IL-6 suppression via ELISA and NF-κB translocation via confocal microscopy. Optimize organoid media for corticosteroid-binding globulin (CBG) content, which may sequester the compound in vivo but not in vitro. Normalize data to tissue-specific GR expression levels using qPCR .

Data Contradiction Analysis

- Synthetic Yield Variability : Discrepancies in fluorination yields (40-60%) may arise from trace moisture or competing elimination reactions. Use Karl Fischer titration to ensure solvent dryness and monitor reaction progress via inline IR spectroscopy for real-time adjustment .

- Receptor Binding Affinity : Conflicting IC values could reflect differences in cell line GR expression levels. Normalize data to GR density (e.g., via Western blot) and repeat assays with a standardized reference compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.